Kynurenine Yellow

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kynurenine Yellow, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroprotective Properties

Kynurenine Yellow has garnered attention for its neuroprotective effects. Research indicates that L-kynurenine, a precursor to this compound, can act as an antioxidant and protect against oxidative stress in neural tissues. A study demonstrated that L-kynurenine administration significantly increased the levels of glutathione, a key antioxidant in the brain, and reduced oxidative damage in rat models . This suggests that this compound could potentially be utilized to mitigate neurodegenerative diseases by enhancing cellular defense mechanisms against oxidative stress.

Role in Inflammatory Conditions

Kynurenine metabolites are known to play a role in modulating inflammation. Elevated levels of kynurenine have been associated with chronic inflammatory conditions such as chronic kidney disease (CKD). A study showed that higher serum levels of kynurenine correlated with adverse cardiovascular outcomes in CKD patients . This indicates that this compound might serve as a biomarker for inflammation and could be targeted for therapeutic interventions aimed at reducing inflammatory responses.

Cancer Treatment Potential

Recent research has highlighted the potential of kynurenines, including this compound, as novel targets in cancer therapy. The kynurenine pathway is often upregulated in tumors, contributing to immune evasion and tumor progression. A study indicated that inhibiting enzymes involved in this pathway could enhance the efficacy of existing cancer treatments by restoring immune function against tumors . Thus, this compound may offer a dual role—serving both as a therapeutic agent and a biomarker for monitoring treatment responses.

Cardiovascular Health

Kynurenine has been implicated in cardiovascular health due to its effects on endothelial function and vascular inflammation. In CKD patients, increased levels of kynurenine were linked to higher risks of both fatal and non-fatal cardiovascular events . This underscores the importance of this compound as a potential target for cardiovascular disease management, particularly in populations at risk.

Photochemical Applications

This compound also exhibits interesting photochemical properties. It has been shown to undergo transformations under UV radiation, leading to various photoproducts that may have additional biological activities . This aspect opens avenues for exploring its applications in phototherapy or as a photosensitizer in medical treatments.

Case Studies and Research Findings

化学反応の分析

Formation and Structural Characterization

Kynurenine Yellow arises from the intramolecular cyclization of Kyn-CKA (kynurenine-derived cyclic ketoamide), a bioactive electrophilic metabolite of kynurenine. This reaction involves nucleophilic attack by the aromatic amine on the α,β-unsaturated carbonyl group, leading to a planar, conjugated structure .

Key Structural Features :

-

Molecular formula: C₁₈H₁₂N₃ (determined via ultrahigh-resolution mass spectrometry) .

-

Differs from its precursor (C₁₈H₁₆N₃) by four hydrogen atoms, indicating two rounds of dehydrogenation during formation .

-

Exhibits extended π-conjugation, enabling absorption in the UV-visible range (λₘₐₓ ≈ 335–420 nm) .

Photochemical Degradation Pathways

Under UV irradiation, KNY undergoes photodegradation via two primary pathways:

-

Triplet-state intermediates decay to form 2,3-dihydro-4-hydroxyquinoline , a neuroactive compound .

-

Enol tautomers stabilize into 4-hydroxyquinoline , a fluorophore with antioxidant properties .

Role in Aryl Hydrocarbon Receptor (AhR) Activation

KNY is a potent AhR ligand, with binding affinity comparable to FICZ (6-formylindolo[3,2-b]carbazole). Key interactions include:

-

Hydrophobic contacts with Phe-281 and Phe-289 residues in the AhR ligand-binding pocket .

-

H-bond interactions with Gln-377 and Ser-359, stabilizing the ligand-receptor complex .

Experimental Evidence :

-

Mutation of Phe-289 to lysine abolishes AhR activation by KNY, confirming its reliance on hydrophobic interactions .

-

KNY activates AhR in hepatocytes and macrophages, inducing CYP1A1 and CYP1B1 expression .

Stability and Spontaneous Conversions

KNY exhibits limited stability in aqueous solutions, undergoing spontaneous transformations:

| Condition | Reaction | Outcome |

|---|---|---|

| Room Temperature | Dehydrogenation | Formation of quinoline analogs |

| 37°C (pH 7.4) | Hydrolysis | Release of reactive oxygen species (ROS) |

-

Dehydrogenation reduces KNY to a fully aromatic quinoline structure (C₁₈H₁₀N₃) .

-

Hydrolysis generates redox-active byproducts that enhance oxidative stress in neuronal cells .

Comparative Reactivity with Kynurenic Acid (KYNA)

Biological Implications

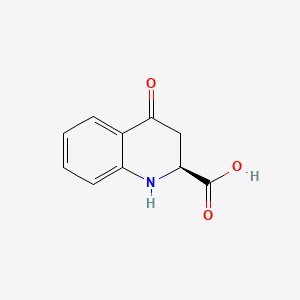

特性

CAS番号 |

492-26-2 |

|---|---|

分子式 |

C10H9NO3 |

分子量 |

191.18 g/mol |

IUPAC名 |

(2S)-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-4,8,11H,5H2,(H,13,14)/t8-/m0/s1 |

InChIキー |

VYOPZMJTHXGKID-QMMMGPOBSA-N |

SMILES |

C1C(NC2=CC=CC=C2C1=O)C(=O)O |

異性体SMILES |

C1[C@H](NC2=CC=CC=C2C1=O)C(=O)O |

正規SMILES |

C1C(NC2=CC=CC=C2C1=O)C(=O)O |

同義語 |

4-keto-1,2,3,4-tetrahydroquinoline-2-carboxylic acid kynurenine yellow |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。